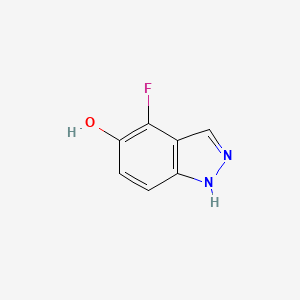

4-Fluoro-1H-indazol-5-OL

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in compounds that exhibit a wide range of biological activities. nih.govnih.gov This bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is present in numerous natural and synthetic molecules with therapeutic potential. nih.gov

Indazole derivatives have been successfully developed into drugs with various clinical applications, including anti-inflammatory, antitumor, and antiemetic agents. nih.govnih.gov The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties. nih.gov This adaptability has made it a valuable building block in the design of novel therapeutic agents targeting a diverse array of biological targets, such as kinases and receptors. nih.gov

Overview of Fluorinated Heterocycles in Pharmaceutical Research and Development

The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in modern drug discovery. ossila.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. ossila.com These modifications can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability. ossila.com

It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. ossila.com The strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the carbon-fluorine bond is strong and the fluorine atom is small, allowing it to act as a bioisostere of a hydrogen atom but with profoundly different electronic properties. ossila.com This has made fluorinated heterocycles a cornerstone in the development of new drugs across various therapeutic areas.

Rationale for Dedicated Academic Inquiry into 4-Fluoro-1H-indazol-5-OL

Given the established importance of both the indazole scaffold and fluorinated heterocycles, this compound presents as a molecule with theoretical potential for biological activity. The combination of a fluorine atom and a hydroxyl group on the indazole ring could lead to unique intermolecular interactions with biological targets.

However, a comprehensive search of scientific databases reveals a significant lack of dedicated research on this specific compound. While its existence is confirmed through its CAS number and availability from commercial suppliers, there are no readily available peer-reviewed studies detailing its synthesis, characterization, or evaluation of its biological properties. The rationale for a dedicated academic inquiry would be to fill this knowledge gap. Such research could involve:

Development and optimization of a synthetic route: Establishing an efficient method to produce the compound in sufficient quantities for further study.

Thorough characterization: Utilizing spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Investigation of its physicochemical properties: Determining its solubility, lipophilicity, and pKa to predict its behavior in biological systems.

Screening for biological activity: Testing the compound against a panel of biological targets, such as kinases or other enzymes, to identify any potential therapeutic applications.

Until such studies are conducted and published, the scientific understanding of this compound will remain limited to speculation based on the properties of related compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVLLSQSMSLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indazol 5 Ol and Its Analogues

Elucidating the Impact of Fluoro Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. cambridgemedchemconsulting.com The effects of fluorine substitution are often profound and highly dependent on its position within the molecular scaffold. nih.gov

The location of the fluorine atom on the indazole ring can dramatically alter pharmacological efficacy. Research on fluorinated indazoles as inhibitors of Rho kinase (ROCK1) provides a clear example of this positional effect. A 4-fluoroindazole analog (Compound 51) demonstrated low potency, with an IC₅₀ value of 2500 nM. However, shifting the fluorine to the C6 position (Compound 52) resulted in a significant enhancement of inhibitory activity, with an IC₅₀ value of 14 nM. nih.gov This suggests that for certain targets, the C6 position is more favorable for fluorine substitution to achieve potent biological activity.

Similarly, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency. cambridgemedchemconsulting.com Conversely, studies on 1H-indazole-3-amine derivatives for antitumor applications indicated that a 4-fluoro substituent was crucial for activity against certain cancer cell lines. mdpi.com This highlights that the optimal position for fluorine substitution is target-dependent, and a systematic evaluation of positional isomers is a critical step in SAR studies.

| Compound | Fluorine Position | ROCK1 IC₅₀ (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| Analog 1 (Cpd 51) | C4 | 2500 | N/A |

| Analog 2 (Cpd 52) | C6 | 14 | 61 |

Data sourced from reference nih.gov.

The high electronegativity and small size of the fluorine atom allow it to participate in a range of non-covalent interactions within protein binding sites, influencing ligand affinity and selectivity. nih.gov Fluorine can act as a weak hydrogen bond acceptor and can form favorable interactions with backbone carbonyl groups. researchgate.net

Docking studies of fluorinated indazole derivatives have provided insight into these interactions. For example, in the ATP binding site of FGFR1, fluorine atoms on an indazole-based inhibitor were shown to form hydrophobic interactions with the side chains of valine and alanine (B10760859) residues. cambridgemedchemconsulting.com In other contexts, fluorine has been observed to interact with the sulfur atom of cysteine residues. researchgate.net These specific fluorine-protein contacts can be critical for anchoring a ligand in its binding pocket and achieving high potency. nih.gov Beyond direct interactions, fluorine substitution also alters the electronic properties of the indazole ring, which can modulate π-π stacking and other hydrophobic interactions. nih.govmdpi.com However, these potentially favorable interactions can be offset by the high desolvation penalty associated with the polar fluorine atom, creating a delicate balance that must be optimized for each specific drug target. researchgate.net

Investigating the Role of the 5-Hydroxyl Group in Ligand-Receptor Interactions

The phenolic hydroxyl group is a key functional group in many pharmacologically active molecules, capable of acting as both a hydrogen bond donor and acceptor. researchgate.net In 4-Fluoro-1H-indazol-5-ol, the 5-hydroxyl group is poised to play a significant role in defining its binding characteristics.

The primary role of the 5-hydroxyl group is its ability to form strong, directional hydrogen bonds with amino acid residues in a protein's active site. acs.org This interaction is often critical for ligand recognition and binding affinity. For instance, studies on other pharmacologically active molecules have shown that a phenolic hydroxyl group can form a crucial hydrogen bond with the backbone carbonyl oxygen of specific residues, such as methionine, anchoring the ligand within the binding pocket. mdpi.com The loss of such an interaction typically leads to a significant decrease in activity.

The hydroxyl group, in concert with the nearby nitrogen atoms of the pyrazole (B372694) ring, can also act as a chelation site for metal ions. This is particularly relevant for metalloenzymes, where the ability to coordinate with a catalytic metal ion can be the basis of the inhibitory mechanism. google.com The precise geometry of the indazole core and the 5-hydroxyl group creates a potential bidentate or tridentate ligand capable of forming stable coordination complexes.

SAR studies often involve the strategic modification of key functional groups to probe their importance. gardp.org Modifying the 5-hydroxyl group of an indazole derivative can lead to significant changes in its biological activity, providing valuable information about its role in receptor binding.

A common modification is the conversion of the hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH₃). This change eliminates the hydrogen bond donating ability of the group while retaining its hydrogen bond accepting capability and introducing additional steric bulk. If the hydrogen bond donation is critical for activity, this modification would be expected to cause a substantial loss of potency. This principle has been observed in numerous inhibitor classes where a phenolic hydroxyl is essential for binding. nih.gov Conversely, if the hydroxyl group is not involved in a critical hydrogen bond, its methylation might improve properties like membrane permeability without negatively impacting affinity. Other modifications, such as converting the hydroxyl to an amino group or replacing it with various bioisosteres, can further explore the electronic and steric requirements of the binding pocket. researchgate.netgoogle.com

| Analog | R Group at C5 | Key Interaction Potential | Relative Potency |

|---|---|---|---|

| Parent Compound | -OH | H-bond donor/acceptor | High |

| Analog A | -OCH₃ | H-bond acceptor only; increased bulk | Low |

| Analog B | -H | None | Very Low |

| Analog C | -NH₂ | H-bond donor/acceptor (different geometry) | Variable |

Comprehensive Pharmacophore Development and Structural Optimization

The insights gained from SAR studies are used to construct a pharmacophore model—an abstract representation of the essential molecular features required for biological activity. acs.orgplos.org For this compound, a hypothetical pharmacophore can be proposed based on its key structural elements.

This model would likely include:

A hydrogen bond donor feature corresponding to the 5-hydroxyl group.

A hydrogen bond donor/acceptor feature representing the indazole N-H group.

An aromatic/hydrophobic region defined by the bicyclic indazole ring system, crucial for van der Waals and π-π stacking interactions. cambridgemedchemconsulting.com

A specific feature for the C4-fluorine atom , which could be defined as a halogen bond donor, a hydrophobic point, or a hydrogen bond acceptor depending on the target's specific topology. mdpi.com

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds with a high probability of being active. acs.org Furthermore, it guides the structural optimization of the lead compound. By understanding which features are essential, medicinal chemists can make targeted modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents. gardp.org

Analysis of Substituent Effects at the N1 and Other Ring Positions on Indazole Activity

The indazole ring has several positions where chemical groups can be attached, and the type and position of these groups can significantly influence the compound's activity.

N1 Position:

The N1 position of the indazole ring is a key site for modification. Studies have shown that the substituent at this position can greatly affect the compound's binding to its target. For example, in a series of indazole arylsulfonamides designed as CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org Less basic groups like morpholines at this position led to good oral absorption but also high clearance. acs.org In another study on peptidoleukotriene antagonists, the most effective compounds generally had a methyl group at the N1 position. nih.gov

The length and nature of the substituent at the N1 position also play a role. For instance, with indol-3-yl-methanone derivatives, a longer carbon chain at the N1 position resulted in higher binding affinity. biomolther.org Similarly, for adamantane (B196018) indazole-3-carboxamide derivatives, adding fluorine to the pentyl group at the N1 position significantly increased affinity for the CB1 receptor. biomolther.org

Other Ring Positions:

Substituents at other positions on the indazole ring also impact activity. For the indazole arylsulfonamides, methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position. acs.org Only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org In the case of 1,3,5-substituted indazoles, a [(cyclopentyloxy)carbonyl]amino, 2-cyclopentylacetamido, or N'-cyclopentylureido group at the C-5 position was found in the most effective compounds. nih.gov

The electronic properties of substituents are also important. A study on the N-alkylation of the indazole scaffold highlighted the impact of steric and electronic effects on the N-1/N-2 regioisomeric distribution. For example, using C-7 NO2 or CO2Me substituted indazoles resulted in excellent N-2 regioselectivity. researchgate.net

Importance of Linker Substructures and Side Chain Variations in 1H-Indazole Analogues

The linker substructure, which connects the indazole core to other parts of the molecule, is a critical factor for the activity of 1H-indazole analogues. nih.govlookchem.com The choice of linker can determine whether a compound is effective in cell-based assays, even if it shows high potency in enzyme assays. nih.govlookchem.com

For example, in a series of Rho kinase inhibitors, the linker was found to be a key determinant of their ability to inhibit cell chemotaxis. nih.govlookchem.com Similarly, for a series of STAT3 inhibitors, replacing a sulfonamide linker with an amide or a methylene (B1212753) group was not well-tolerated. acs.org

Side chain variations also play a significant role. In the development of peptidoleukotriene antagonists, an arylsulfonyl amide group as part of the acidic chain at the C-3 position of the ring was found in the most potent compounds. nih.gov For a series of 3-substituted 1H-indazoles, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for their inhibitory activity. nih.gov

Exploration of Stereochemical Determinants in Fluoroindazole Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a key determinant of biological activity. nih.gov For fluoroindazole derivatives, the stereochemistry of the molecule can significantly impact its interaction with its biological target.

For example, in a study of ROCK-II inhibitors, compounds with a β-proline moiety showed improved activity compared to those with an α-proline moiety. researchgate.net In another study on STAT3 inhibitors, analogues with an (R)-configuration at the chiral center had improved inhibitory activity. acs.org

The conformational restriction of a molecule, which can be influenced by its stereochemistry, is also a dominant factor in its activity. nih.gov Ring-closing metathesis, a reaction that creates a ring structure and thus restricts conformational freedom, has been shown to increase the specificity of responses among active compounds. nih.gov

Biological Activities and Therapeutic Potential of 4 Fluoro 1h Indazol 5 Ol Derivatives

Antineoplastic and Anticancer Activities of Indazole-Based Compounds

The indazole moiety is recognized as a privileged structure in the development of anticancer agents. researchgate.net Several indazole-based drugs, including Axitinib, Pazopanib, and Lonidamine, are already utilized in cancer therapy, underscoring the value of this scaffold as a template for novel therapeutic discovery. researchgate.netwikipedia.org The anticancer activity of indazole derivatives stems from their ability to interact with and inhibit a variety of biological targets involved in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov Researchers have successfully synthesized and evaluated numerous indazole derivatives that demonstrate potent inhibitory activity against human cancer cell lines, including those of the liver, breast, leukemia, lung, and colon. wikipedia.orggoogle.com These structurally diverse analogues have garnered significant attention for their potential to overcome drug resistance and provide more effective cancer treatments. wikipedia.orgnih.gov

Inhibition of Tyrosine Threonine Kinase (TTK) by Fluoroindazole Derivatives

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint, a key process for maintaining genomic integrity during cell division. nih.govtandfonline.com Elevated expression of TTK is observed in several cancers, including lung adenocarcinoma, and is associated with a poor prognosis. nih.gov Consequently, TTK has emerged as a promising target for anticancer therapies.

Research has led to the development of potent TTK inhibitors based on the indazole scaffold. A notable class of these inhibitors is the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. bldpharm.comnih.gov Systematic optimization of this series resulted in compounds with high potency and low off-target activity. bldpharm.com For example, compound CFI-401870 was identified as a potent TTK inhibitor that demonstrated tumor growth inhibition in mouse xenograft models upon oral dosing. bldpharm.com Another series, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, yielded CFI-400936 , which inhibits TTK with an IC50 value of 3.6 nM and shows significant selectivity against other human kinases. tandfonline.com The highly selective TTK inhibitor CFI-402257 has also been shown to exert marked antineoplastic effects against lung cancers. nih.gov

Table 1: Indazole-Based TTK Inhibitors and Their Activity

| Compound | Chemical Class | Activity | Reference |

|---|---|---|---|

| CFI-400936 | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide | TTK IC50 = 3.6 nM | tandfonline.com |

| CFI-401870 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | TTK IC50 < 10 nM | bldpharm.com |

| CFI-402257 | Indazole Derivative | Highly selective TTK inhibitor | nih.gov |

Targeting Fibroblast Growth Factor Receptor 1 (FGFR1) with Indazole Scaffolds

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival. google.com Dysregulation of FGFR signaling, particularly through mutations or overexpression, is implicated in various cancers, making it a validated therapeutic target. acs.orgnih.gov The indazole scaffold has proven to be an effective pharmacophore for designing FGFR inhibitors. nih.govacs.org

Through structure-based drug design, an indazole-containing pharmacophore was identified and optimized, leading to a library of derivatives that inhibit FGFR1–3. acs.org These compounds showed inhibitory concentrations in the micromolar range with high ligand efficiencies. acs.org Further development led to more potent inhibitors. For instance, a series of novel 1H-indazole derivatives was designed, yielding compound 9d , which exhibited excellent FGFR1 inhibitory activity with an IC50 of 15.0 nM. nih.gov In another study, virtual screening identified the indazole derivative [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as an active FGFR1 inhibitor with an IC50 value of 100 nM. pharmacytimes.com These findings highlight the potential of indazole-based structures to be developed into potent and selective FGFR inhibitors for cancer therapy. acs.orgnih.gov

Table 2: Indazole-Based FGFR1 Inhibitors and Their Potency

| Compound | Chemical Class | Potency (IC50) | Reference |

|---|---|---|---|

| Compound 9d | N-(6-(substituted-phenyl)-1H-indazol-3-yl)benzamide | 15.0 nM | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | 3,5-disubstituted-1H-indazole | 100 nM | pharmacytimes.com |

Bcr-Abl Kinase Inhibition and its Relevance in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the Philadelphia chromosome, which produces the Bcr-Abl fusion protein. acs.org This protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML, making it a primary target for therapy. google.comacs.org The development of Bcr-Abl tyrosine kinase inhibitors (TKIs) has transformed CML into a manageable disease. google.com

While first- and second-generation TKIs like imatinib (B729) and dasatinib (B193332) have been successful, drug resistance, often due to mutations like the T315I "gatekeeper" mutation, remains a challenge. google.comacs.org This has spurred the development of new inhibitors capable of overcoming this resistance. The indazole scaffold has been instrumental in this effort. acs.org Researchers have designed and synthesized diarylamide 3-aminoindazole derivatives that act as potent pan-Bcr-Abl inhibitors. acs.orgnih.gov One such compound, AKE-72 , demonstrated high potency against both wild-type Bcr-Abl (IC50 < 0.5 nM) and the resistant T315I mutant (IC50 = 9 nM). researchgate.netacs.orgnih.gov This compound also showed remarkable anti-leukemic activity against CML cell lines, positioning it as a promising candidate for treating CML, including cases with T315I-driven resistance. acs.orgnih.gov

Table 3: Indazole-Based Bcr-Abl Inhibitor AKE-72

| Compound | Chemical Name | Target | Potency (IC50) | Reference |

|---|---|---|---|---|

| AKE-72 | 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide | Bcr-Abl (Wild-Type) | < 0.5 nM | acs.orgnih.gov |

| Bcr-Abl (T315I Mutant) | 9 nM | acs.orgnih.gov |

Multi-Kinase Inhibition Profiles (e.g., c-Kit, PDGFRβ, FLT3) of Indazole Analogues

Many indazole-based compounds exhibit activity against multiple kinases, a characteristic that can be advantageous in treating cancers driven by several signaling pathways. Key targets include c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3), which are often implicated in various hematological malignancies and solid tumors. tandfonline.com

A series of 3-amino-1H-indazol-6-yl-benzamides has been developed to target the 'DFG-out' inactive conformation of kinases, a strategy that can enhance selectivity. tandfonline.com Compounds from this series, such as compound 4 and compound 11 , were found to be potent inhibitors of FLT3 and c-Kit, with EC50 values in the single-digit nanomolar range. tandfonline.com They also effectively inhibited the gatekeeper mutant of PDGFRα (T674M). tandfonline.com This spectrum-selective inhibition profile makes these amino-indazole derivatives promising candidates for cancers where these kinases are driving factors. tandfonline.com

Table 4: Multi-Kinase Inhibition by 3-amino-1H-indazole-6-yl-benzamides

| Compound | Target Kinases | Potency (EC50) | Reference |

|---|---|---|---|

| Compound 4 | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM | tandfonline.com |

| Compound 11 | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM | tandfonline.com |

Development of Selective Estrogen Receptor Degraders (SERDs) Based on Indazole Structures

Estrogen receptor-alpha (ERα) positive breast cancer is a major subtype of the disease, and endocrine therapies that target this receptor are a cornerstone of treatment. However, the development of resistance, particularly to agents like tamoxifen, necessitates new therapeutic strategies. Selective Estrogen Receptor Degraders (SERDs) represent a promising class of drugs that not only antagonize ERα but also promote its degradation.

The indazole scaffold has been successfully utilized to create novel, orally bioavailable SERDs. Optimization of an indazole series led to the discovery of compounds 47 and 56 , which were shown to induce tumor regression in a tamoxifen-resistant breast cancer xenograft model. In a different approach, the replacement of a phenol (B47542) group with an indazole in a tricyclic scaffold led to the identification of compound 9 , which demonstrated the desired ERα degrader-antagonist profile and activity in a breast cancer xenograft model. Furthermore, structure-based optimization of another series by replacing a benzothiophene (B83047) with a 6H-thieno[2,3-e]indazole core led to compound 40 . This compound showed potent ERα degradation and growth inhibition of both wild-type and tamoxifen-resistant breast cancer cells.

Table 5: Indazole-Based Selective Estrogen Receptor Degraders (SERDs)

| Compound | Core Structure | Key Finding | Reference |

|---|---|---|---|

| Compound 40 | Thieno[2,3-e]indazole | Potent ERα degradation and inhibition of tamoxifen-resistant cells | |

| Compound 47 | Indazole | Induces tumor regression in a tamoxifen-resistant model | |

| Compound 56 | Indazole | Induces tumor regression in a tamoxifen-resistant model | |

| Compound 9 | Tricyclic Indazole | Potent ERα degrader-antagonist profile with in vivo activity |

Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition by Substituted Indazoles

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common event in many human cancers, making its components attractive targets for drug development. Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation and functions as a regulator of MAPK activity in T-cells, making it a novel target for cancer immunotherapy.

Indazole derivatives have been identified as inhibitors of kinases within the MAPK signaling network. For example, a series of novel 1,3-dimethyl-6-amino indazoles were designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that is often overexpressed in cancer cells. Within this series, N-(4-bromo benzyl)-1,3-dimethyl- 1H-indazol-6-amine (compound 15) was found to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in hypopharyngeal carcinoma cells. Additionally, research into HPK1 inhibitors led to the identification of potent and selective reverse indazole inhibitors, such as compound 36 . This compound was shown to inhibit the phosphorylation of an adapter protein involved in T-cell receptor signaling, demonstrating the potential of indazole-based structures to modulate the MAPK pathway for therapeutic benefit.

Table 6: Indazole Derivatives Modulating the MAPK Pathway

| Compound | Chemical Class | Target/Activity | Reference |

|---|---|---|---|

| Compound 15 | 1,3-dimethyl-6-amino indazole | Selectively activated ERK (MAPK pathway) | |

| Compound 36 | Reverse indazole | Potent and selective HPK1 (MAP4K1) inhibitor |

Receptor-Interacting Protein 2 (RIP2) Kinase Inhibition for Inflammatory Diseases

Receptor-Interacting Protein 2 (RIP2) kinase, also known as RIPK2, is a crucial serine/threonine kinase that mediates signaling downstream of the pattern recognition receptors NOD1 and NOD2. These receptors are key components of the innate immune system, recognizing bacterial peptidoglycans and triggering inflammatory responses. The activation of RIP2 kinase leads to the production of pro-inflammatory cytokines, making it a significant target for treating inflammatory conditions such as inflammatory bowel disease (IBD).

Derivatives of fluoroindazole have been identified as potent inhibitors of RIP2 kinase. A notable example is N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, also known as GSK583. This compound is a highly potent and selective inhibitor of RIP2 kinase. Structural studies have shown that the indazole moiety of GSK583 settles into the back pocket of the kinase's ATP-binding site, forming a hydrogen bond with the residue Asp164 and creating hydrophobic interactions. This binding mode is critical for its inhibitory action. In functional assays using human monocytes, GSK583 was shown to inhibit the production of Tumor Necrosis Factor-α (TNF-α) stimulated by muramyl dipeptide (MDP), a NOD2 ligand, with a half-maximal inhibitory concentration (IC50) of 8.0 nM. The development of such selective RIP2 kinase inhibitors underscores the therapeutic potential of the fluoroindazole scaffold in managing inflammatory diseases.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 helps tumors evade the immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore T-cell function and enhance anti-tumor immunity.

The 1H-indazole scaffold has been identified as a novel and effective pharmacophore for IDO1 inhibition. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov One of the most potent compounds from this series, compound 35 , demonstrated significant IDO1 inhibitory activity with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cell-based assays. nih.gov Furthermore, this compound was found to decrease the expression of IDO1 induced by interferon-gamma (IFNγ) and also inhibited TDO with an IC50 of 2.93 μM. nih.gov These dual-activity inhibitors based on the 1H-indazole framework represent a promising class of agents for cancer immunotherapy. nih.gov

| Compound | Target | Enzymatic IC50 (μM) | Cellular IC50 (μM) |

| Compound 35 | IDO1 | 0.74 | 1.37 (HeLa cells) |

| Compound 35 | TDO | 2.93 | 7.54 (A172 cells) |

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition for Therapeutic Intervention

Phosphoinositide-dependent kinase-1 (PDK1) is a master serine/threonine kinase that plays a central role in the PI3K/AKT signaling pathway. This pathway is critical for regulating cell proliferation, survival, and metabolism. Overstimulation of the PDK1 signaling pathway is observed in more than half of all human cancers, making PDK1 a significant target for anticancer drug development. researchgate.net

Fragment-based drug discovery has successfully identified aminoindazole derivatives as potent and selective inhibitors of PDK1. researchgate.netmdpi.com Through fragment screening followed by crystallographic studies, the aminopyrimidine compound 19 was developed from an initial aminoindazole fragment hit. researchgate.net This compound proved to be a potent, lead-like PDK1 inhibitor with high ligand efficiency. researchgate.netmdpi.com Importantly, it also demonstrated a favorable kinase selectivity profile, a crucial attribute for a developing therapeutic agent. While showing strong inhibition against PDK1, it exhibited reasonable selectivity against other kinases within the same AGC family, such as AKT1 and SGK1. researchgate.net This work highlights the utility of the indazole scaffold in creating specific kinase inhibitors for cancer therapy. researchgate.net

| Kinase | Inhibition of Compound 19 (Ki, app μM) |

| PDK1 | 0.16 |

| AKT1 | >50 |

| SGK1 | >50 |

| p70S6K | 6.7 |

| PKA | 20 |

| ROCK2 | >50 |

| CHK1 | >50 |

Rho Kinase (ROCK) Inhibition and its Cardiovascular Implications

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is deeply involved in various cellular functions, including the regulation of vascular tone, smooth muscle contraction, and inflammation. nih.gov Dysregulation of this pathway is associated with a range of cardiovascular diseases such as hypertension, atherosclerosis, and vasospasm. researchgate.netnih.gov Consequently, ROCK inhibitors are considered a promising therapeutic class for cardiovascular disorders. nih.gov

The indazole scaffold has been successfully utilized to develop numerous potent ROCK inhibitors. researchgate.net One such derivative, DW1865 (2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine), is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2. mdpi.com In vitro studies showed it to be approximately ten times more potent than the established ROCK inhibitor fasudil. mdpi.com In animal models, DW1865 demonstrated significant cardiovascular effects; its administration to spontaneously hypertensive rats led to a dose-related reduction in blood pressure. mdpi.com Furthermore, it blocked cellular hypertrophy and stress fiber formation induced by angiotensin II in heart-derived cells. mdpi.com Another indazole-based ROCK inhibitor, GSK429286 , has also shown high potency and selectivity for ROCK isoforms. researchgate.netnih.gov In a mouse model of hindlimb ischemia, GSK429286 improved the recovery of blood flow, an effect linked to its ability to induce the production of the vasodilator nitric oxide (NO) in endothelial cells. researchgate.net These findings underscore the potential of indazole derivatives as therapeutic agents for managing hypertension and ischemic vascular diseases. mdpi.comresearchgate.net

Syk Enzyme Inhibition for Immune Modulation

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including B-cell receptors (BCRs) and Fc receptors. nih.gov Activation of Syk is essential for the function of numerous immune cells such as B-cells, mast cells, and neutrophils. nih.govnih.gov Given its central role in both innate and adaptive immunity, Syk has become an attractive therapeutic target for autoimmune and inflammatory diseases like rheumatoid arthritis. nih.gov

Fluoroindazole derivatives have been developed as potent inhibitors of human Syk kinase. In one patented series, 7-fluoroindazole derivatives were synthesized and screened for their biological activity. The tested compounds demonstrated excellent inhibitory potency against human Syk kinase, with most exhibiting IC50 values in the range of 10 nM to 50 nM. In addition to direct enzyme inhibition, these derivatives were also evaluated for their ability to suppress the production of TNF-α, a key inflammatory cytokine. Several of the patented 7-fluoroindazole compounds showed an IC50 value of approximately 65 nM for the inhibition of TNF-α production. The development of these potent fluoroindazole-based Syk inhibitors offers a promising avenue for the treatment of various inflammatory and autoimmune disorders.

Inhibition of F1F0-ATPase Activity and its Cellular Effects

The F1F0-ATPase, also known as ATP synthase, is a multi-subunit enzyme complex located in the inner mitochondrial membrane. Its primary function is to synthesize ATP from ADP and inorganic phosphate (B84403), driven by the electrochemical gradient of protons across the membrane. However, under conditions of cellular stress where the proton gradient dissipates, the enzyme can reverse its function and hydrolyze ATP, a process that can be detrimental to cell survival. Inhibitors of the F1F0-ATPase hydrolase activity are therefore of interest as potential therapeutic agents, particularly in the context of cardioprotection.

While various chemical scaffolds, such as benzopyran and triazole derivatives, have been identified as inhibitors of F1F0-ATPase, there is currently no publicly available scientific literature demonstrating that 4-Fluoro-1H-indazol-5-OL or its direct derivatives act as inhibitors of this enzyme complex.

Anti-inflammatory and Immunomodulatory Effects of Fluoroindazole Derivatives

Indazole-based compounds have demonstrated significant anti-inflammatory and immunomodulatory properties, acting through various mechanisms to temper excessive immune responses. mdpi.com These activities make them attractive candidates for the treatment of a wide range of inflammatory conditions. researchgate.net

Studies have shown that indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, can produce a significant, dose-dependent inhibition of inflammation in animal models like the carrageenan-induced hind paw edema test. mdpi.com For instance, 5-aminoindazole at a dose of 100 mg/kg produced an 83% inhibition of paw edema, an effect comparable to the standard anti-inflammatory drug diclofenac. mdpi.com The mechanism underlying this effect involves the inhibition of key inflammatory mediators. These indazole compounds were found to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β), in a concentration-dependent manner. mdpi.com

Furthermore, specific fluoroindazole derivatives have been developed to target cannabinoid receptors, which are known to modulate inflammation. A series of 4-fluoroindazole derivatives were reported as selective cannabinoid receptor 2 (CB2) agonists. The CB2 receptor is predominantly expressed on immune cells, and its activation is known to have potent anti-inflammatory effects without the psychoactive side effects associated with CB1 receptor activation. One of the lead compounds from this series, 41j , showed high potency and selectivity for the CB2 receptor (EC50 = 21.0 nM) and demonstrated significant efficacy in a rodent model of inflammatory pain. This highlights a distinct immunomodulatory mechanism for fluoroindazole derivatives, acting through the endocannabinoid system to achieve therapeutic effects.

| Compound | Model | Doses (mg/kg) | Max. % Inhibition of Paw Edema (at 5h) |

| Indazole | Carrageenan-induced rat paw edema | 100 | 61.03% |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | 100 | 83.09% |

| 6-Nitroindazole | Carrageenan-induced rat paw edema | 100 | 71.36% |

| Diclofenac | Carrageenan-induced rat paw edema | 10 | 84.50% |

Cyclooxygenase-2 (COX-2) Inhibition by Indazole Analogs

The cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. While the COX-1 isoform is constitutively expressed and involved in physiological processes, COX-2 is inducible and its expression is elevated during inflammation. mdpi.com Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

Research into novel anti-inflammatory agents has identified various heterocyclic compounds as potent and selective COX-2 inhibitors. mdpi.comnih.gov Within this area, derivatives based on scaffolds structurally related to indazole, such as 1,3,4-oxadiazoles, have shown significant promise. For instance, series of 2,5-diaryl-1,3,4-oxadiazoles have been synthesized and evaluated, with some compounds demonstrating high potency and selectivity for COX-2. researchgate.net Structure-activity relationship (SAR) studies on these related heterocyclic systems have often highlighted that the presence of a methylsulfonyl (SO2Me) or sulfonamido (SO2NH2) moiety on one of the aryl rings is crucial for selective COX-2 inhibition. researchgate.netnih.gov While direct studies on this compound derivatives as COX-2 inhibitors are not extensively documented in the reviewed literature, the established anti-inflammatory properties of the broader indazole class suggest this is a viable area for future investigation. nih.gov

Glucocorticoid Receptor (GR) Modulation for Inflammatory Diseases

Glucocorticoids are highly effective and widely used treatments for inflammatory diseases due to their potent immunosuppressive actions, which are mediated through the glucocorticoid receptor (GR). nih.govnih.gov However, long-term use of steroidal glucocorticoids is associated with significant side effects. nih.gov This has driven the search for non-steroidal selective glucocorticoid receptor modulators (SEGRMs) that can retain the anti-inflammatory benefits (transrepression) while minimizing the side effects associated with metabolic gene activation (transactivation). nih.gov

A significant breakthrough in this area has been the discovery of indazole ethers as a novel class of potent, non-steroidal GR modulators. nih.gov Through structure-based design, researchers have identified indazole ether derivatives that exhibit picomolar cell potency in inhibiting the release of pro-inflammatory cytokines like TNF-α from peripheral blood mononuclear cells. These compounds have demonstrated an improved selectivity profile for the glucocorticoid receptor over other steroid hormone receptors. nih.gov Several indazole-based SEGRMs, such as AZD5423, AZD7594, and AZD9567, have advanced into clinical trials for respiratory diseases and rheumatoid arthritis, highlighting the therapeutic potential of this class of compounds. nih.gov

Janus Kinase (JAK) Inhibition in Autoimmune Disorders

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines that drive the pathogenesis of autoimmune and inflammatory diseases. wileymicrositebuilder.comnih.govijdvl.com Inhibiting one or more of the four JAK enzymes (JAK1, JAK2, JAK3, and TYK2) has become a major therapeutic strategy for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. wileymicrositebuilder.comijdvl.com

Several small-molecule JAK inhibitors have been developed and approved for clinical use, and the indazole scaffold has been explored in the design of these agents. wileymicrositebuilder.comnih.gov For example, the approved JAK inhibitor Baricitinib, which preferentially inhibits JAK1 and JAK2, features a pyrrolo[2,3-d]pyrimidine core, a related nitrogen-containing heterocyclic system. ijdvl.com Tofacitinib, another JAK inhibitor, also contains a similar core structure and primarily inhibits JAK1 and JAK3. ijdvl.comnih.gov The development of these drugs demonstrates that heterocyclic scaffolds are well-suited for targeting the ATP-binding pocket of kinases. The therapeutic success of JAK inhibitors has spurred continued research into new molecules with improved selectivity and properties, and indazole derivatives represent a promising avenue for the discovery of novel JAK inhibitors for autoimmune disorders. nih.govfrontiersin.org

Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization

The influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel is a critical event in the activation of various immune cells, including mast cells and T lymphocytes. nih.govresearchgate.net Aberrant activation of these cells contributes to autoimmune disorders and allergic inflammation. nih.govresearchgate.net Therefore, blocking the CRAC channel presents a key therapeutic target for modulating immune responses. nih.gov

Structure-activity relationship (SAR) studies have identified indazole-3-carboxamides as potent CRAC channel blockers. nih.govresearchgate.net Research has shown that the specific regiochemistry of the amide linker is crucial for activity; indazole-3-carboxamides are active inhibitors, while their isomeric "reverse amide" counterparts are not. nih.gov One particularly potent derivative, compound 12d (from the cited study), inhibits calcium influx and stabilizes mast cells with a sub-micromolar IC50 value. nih.govscinews.uz This inhibition of calcium influx effectively suppresses mast cell degranulation and the release of pro-inflammatory mediators such as TNF-α. nih.govscinews.uz These indazole-based CRAC channel blockers are being investigated as potential treatments for autoimmune diseases and other inflammatory conditions. digitellinc.com

| Compound | Ca²+ Influx IC₅₀ (µM) | TNF-α Production IC₅₀ (µM) |

|---|---|---|

| 12a | 1.51 | Sub-µM |

| 12b | Not specified | Sub-µM |

| 12d | 0.67 | 0.28 |

| 12e | Not specified | Sub-µM |

| 9b | 29 | Not specified |

| 9c | Inactive at 100 µM | Not specified |

Antimicrobial Properties of Indazole Derivatives

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. The indazole nucleus has proven to be a valuable scaffold in the development of compounds with both antibacterial and antifungal properties. nih.gov

Antibacterial Activity Against Pathogenic Strains

Indazole derivatives have demonstrated notable activity against a range of pathogenic bacteria. nih.gov A series of N-methyl-3-aryl indazoles were found to be effective against bacterial strains such as Escherichia coli, Bacillus cereus, and Xanthomonas campestris. nih.gov

Furthermore, specific research has focused on designing indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cell division protein, making it an attractive target for new antibiotics. nih.gov A series of novel 4-bromo-1H-indazole derivatives were synthesized and shown to inhibit FtsZ. Several of these compounds displayed potent activity, particularly against Gram-positive bacteria. For example, compound 9 (from the cited study) was significantly more active against penicillin-susceptible Streptococcus pyogenes than the reference compounds 3-methoxybenzamide (B147233) (3-MBA) and ciprofloxacin. nih.gov Similarly, compounds 12 and 18 were substantially more potent than 3-MBA against a penicillin-resistant strain of Staphylococcus aureus. nih.gov

| Compound | S. aureus (Penicillin-Resistant) | S. pyogenes (Penicillin-Susceptible) |

|---|---|---|

| Compound 9 | >128 | 4 |

| Compound 12 | 8 | 64 |

| Compound 18 | 8 | 128 |

| Ciprofloxacin (Control) | 2 | 8 |

| 3-MBA (Control) | >2048 | >128 |

Antifungal Efficacy of Novel Indazole Compounds

In addition to their antibacterial action, indazole derivatives have shown promise as antifungal agents. nih.gov An in-vitro study of N-methyl-3-aryl indazoles demonstrated that they possessed activity against the fungal strain Candida albicans. nih.gov The development of novel fungicides is critical for both human health and agriculture. Research into other nitrogen-containing heterocyclic compounds, such as 3-indolyl-3-hydroxy oxindole (B195798) derivatives, has shown that specific halogen substitutions (Cl, Br, or I) can be crucial for potent antifungal activity against various plant pathogenic fungi like Rhizoctonia solani. mdpi.com While the reviewed literature provides a foundation, further synthesis and evaluation of specifically functionalized indazoles, such as those derived from this compound, are warranted to explore their full potential as a new class of antifungal compounds.

Antiprotozoal Activity (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Derivatives of the indazole nucleus have demonstrated notable efficacy against a range of protozoal pathogens. Research into 2-phenyl-2H-indazole derivatives has revealed that these compounds can exhibit potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have indicated that the presence of electron-withdrawing groups on the 2-phenyl substituent can enhance antiprotozoal potency. nih.gov For instance, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions have shown significant activity, with IC50 values below 0.050 µM against E. histolytica. nih.gov Similarly, against G. intestinalis, derivatives bearing 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl groups displayed the highest activity. nih.gov

While direct studies on this compound derivatives are limited, the known effects of its substituents can be considered. The fluorine atom at the 4-position, being a strong electron-withdrawing group, could potentially enhance the antiprotozoal activity of the indazole core. The hydroxyl group at the 5-position can participate in hydrogen bonding, which may contribute to target binding. The combination of these features suggests that derivatives of this compound could be promising candidates for the development of new antiprotozoal agents.

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

| Compound | Substituent on 2-phenyl ring | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |

| 1 | H | 0.088 | 0.430 | 0.220 |

| 2 | 4-Cl | <0.050 | 0.060 | 0.055 |

| 16 | 2-Cl | 0.055 | <0.050 | 0.052 |

| 18 | 2-COOCH3 | <0.050 | <0.050 | <0.050 |

| 20 | 2-CF3 | <0.050 | <0.050 | <0.050 |

| 22 | 2-COOH | 0.065 | <0.050 | 0.055 |

| Metronidazole | - | 0.180 | 0.180 | 0.180 |

| Data sourced from a study on 2-phenyl-2H-indazole derivatives. nih.gov |

DNA Gyrase Inhibition as an Antimicrobial Mechanism

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and validated target for antibacterial agents. The inhibition of this enzyme disrupts DNA replication and repair, leading to bacterial cell death. The indazole scaffold has emerged as a novel framework for the development of DNA gyrase inhibitors. nih.gov Research has led to the discovery of indazole derivatives with potent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The mechanism of action for these indazole-based inhibitors often involves targeting the GyrB subunit of the DNA gyrase complex. This provides an opportunity to overcome resistance to existing antibiotics like fluoroquinolones, which target the GyrA subunit. nih.gov While specific studies on this compound derivatives as DNA gyrase inhibitors are not extensively documented, the structural features of this compound are of interest. The fluorine atom can enhance binding affinity and modulate electronic properties, which are crucial for interaction with the enzyme's active site. The hydroxyl group can form key hydrogen bonds, further stabilizing the enzyme-inhibitor complex. The development of indazole analogues has shown that modifications to the core structure can significantly impact their inhibitory potency and spectrum of activity.

Table 2: DNA Gyrase B Inhibitory Activity of Indazole Analogues

| Compound Class | Target Enzyme | Key Structural Features | Representative Activity |

| Thiazolylindazoles | S. aureus GyrB | Indazole core with a thiazole (B1198619) substituent | IC50 < 8 nM for a pyrazolopyridone analogue |

| 3-Phenyl-1H-indazoles | DNA gyrase B | Phenyl group at the 3-position of the indazole ring | Identified as DNA gyrase B inhibitors |

| Data extrapolated from studies on indazole and pyrazolopyridone derivatives. nih.gov |

Metabolic and Endocrine System Modulation by Indazole Scaffolds

The versatility of the indazole scaffold extends to the modulation of various targets within the metabolic and endocrine systems, offering potential treatments for conditions such as type 2 diabetes, metabolic syndrome, and anemia of chronic disease.

The glucagon (B607659) receptor (GCGR) plays a crucial role in glucose homeostasis, and its antagonism is a promising therapeutic strategy for type 2 diabetes. A novel series of indazole and indole (B1671886) derivatives have been identified as potent glucagon receptor antagonists. researchgate.net Structure-activity relationship studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. nih.gov Notably, a compound from a series of indazole-based β-alanine derivatives demonstrated significant inhibition of glucagon-mediated blood glucose increase in preclinical models. nih.gov The inclusion of a fluorine atom in the indazole structure is a feature in some of the developed antagonists, suggesting its beneficial role in enhancing the desired activity.

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation can improve glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. Novel indazole and pyrazolopyridine-based compounds have been identified as potent glucokinase activators. nih.gov One particularly effective activator, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, incorporates a fluoro-substituted pyridinyl ether linked to the indazole core. nih.gov This highlights the potential of fluorinated indazole scaffolds in the design of new glucokinase activators.

G protein-coupled receptors GPR120 and GPR40 are involved in the regulation of glucose homeostasis and are considered therapeutic targets for metabolic syndrome. endocrine-abstracts.org Agonism of these receptors can stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which enhances insulin (B600854) secretion. While specific research on this compound derivatives as GPR120/GPR40 agonists is not widely available, the broader class of indazole derivatives has been explored for activity at these receptors. The structural features of this compound, particularly the potential for hydrogen bonding from the hydroxyl group and the electronic influence of the fluorine atom, could be leveraged in designing selective agonists for these receptors.

Hepcidin (B1576463) is the central regulator of iron homeostasis, and its overproduction is a key factor in the pathogenesis of anemia of chronic disease (ACD). Inhibition of hepcidin production is therefore a viable therapeutic approach. A series of 3,6-disubstituted indazole derivatives have been synthesized and identified as potent inhibitors of hepcidin production. nih.gov An initial screening identified a 5-substituted indazole compound with weak activity, which was then optimized by introducing a para-hydroxyphenyl group at the 6-position and a [2-(morpholin-4-yl)ethoxy]benzamide group at the 3-position, leading to a significant increase in potency. nih.gov This indicates that substitutions at the 5- and 6-positions of the indazole ring are critical for this activity. The 5-hydroxyl group of this compound is a key feature that aligns with these findings, suggesting that its derivatives could be promising candidates for the development of hepcidin production inhibitors.

Table 3: Hepcidin Production Inhibitory Activity of Substituted Indazole Derivatives

| Compound | Indazole Substitution Pattern | In Vitro Hepcidin Production Inhibition (IC50) |

| Lead Compound | 5-substituted indazole | 3.1 µM |

| Optimized Compound | 3,6-disubstituted indazole with a p-hydroxyphenyl group at the 6-position | 0.13 µM |

| Data from a study on 3,6-disubstituted indazole derivatives. nih.gov |

Estrogen Receptor Modulation for Hormonal Therapies

The modulation of estrogen receptors (ERs), particularly the beta subtype (ERβ), represents a significant strategy in the development of hormonal therapies for various conditions, including certain cancers, inflammatory diseases, and endometriosis. researchgate.net The discovery that ERβ can have a restraining effect on the more active alpha subtype (ERα) has spurred research into ERβ-selective ligands. cancer-research-network.com In this context, indazole-based compounds, including fluorinated derivatives, have emerged as a promising scaffold.

Researchers have synthesized and evaluated aryl indazole estrogen analogues to explore their potential as ERβ-selective ligands. researchgate.net A series of these analogues substituted at the C3 position with fluoroalkyl groups demonstrated notable selectivity for ERβ over ERα. researchgate.net For instance, the incorporation of 3-fluoroindazole motifs has been explored as a strategy to enhance the oral bioavailability of compounds designed for antagonism and degradation of the estrogen receptor. nih.gov

Specific research into fluoroalkylated indazole estrogens identified two compounds of interest: a fluoroethylated indazole estrogen (FEIE) and a fluoropropylated indazole estrogen (FPIE). researchgate.net These compounds exhibited a significant preference for ERβ, with selectivity ratios of 41-fold and 17-fold, respectively. researchgate.net While their binding affinities for ERβ were noted as relatively modest for applications like in vivo imaging, their selectivity underscores the potential of the fluoroindazole core in designing subtype-specific hormonal therapies. researchgate.net

Table 1: ERβ Selectivity of Fluoroalkylated Indazole Estrogens

| Compound | Substituent Group | ERβ/ERα Selectivity Ratio |

| FEIE | Fluoroethyl | 41-fold |

| FPIE | Fluoropropyl | 17-fold |

Data sourced from a study on the synthesis and evaluation of ERβ-selective fluoroalkylated indazole estrogens. researchgate.net

CYP11B2 Inhibition in Hypertension Research

Aldosterone (B195564) synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone whose elevated levels are linked to hypertension and other deleterious cardiovascular and renal effects. nih.govmdpi.com Consequently, inhibiting CYP11B2 is a key therapeutic strategy for managing hypertension. nih.gov A structurally novel series of indazole derivatives has been identified and optimized as potent and selective inhibitors of CYP11B2. nih.govfocusbiomolecules.com

The development process, from initial "hit-to-lead" optimization, focused on creating indazole-based compounds with high potency against CYP11B2 while maintaining high selectivity over the closely related steroidogenic enzyme CYP11B1 (cortisol synthase) and other hepatic CYP enzymes. nih.govfocusbiomolecules.com One benchmark compound from this series, compound 34 , demonstrated potent inhibition of CYP11B2 and possessed favorable lead-like physical and pharmacokinetic properties. nih.gov Further optimization of the series led to the discovery of compound 182 , which displayed even more potent inhibition of CYP11B2 with an IC₅₀ value of 2.2 nM. focusbiomolecules.com This high potency and selectivity highlight the viability of the indazole scaffold for developing new antihypertensive agents. nih.govfocusbiomolecules.com

Table 2: CYP11B2 Inhibition by Indazole Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Therapeutic Application |

| Compound 34 | CYP11B2 | Potent Inhibition (value not specified) | Hypertension |

| Compound 182 | CYP11B2 | 2.2 nM | Hypertension |

Data sourced from studies on the discovery of indazole aldosterone synthase inhibitors. nih.govfocusbiomolecules.com

Other Emerging Pharmacological Activities of Fluoroindazole Compounds

Monoamine Oxidase B (MAO-B) Inhibition and Neurological Applications

Monoamine oxidase B (MAO-B) is a crucial enzyme that metabolizes neurotransmitter amines, including dopamine (B1211576), in the central nervous system. nih.gov Its inhibition is a validated therapeutic strategy for treating neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels and may offer neuroprotective benefits by reducing oxidative stress. nih.govnih.govrsc.org The indazole scaffold has proven to be a highly effective framework for developing potent and selective MAO-B inhibitors.

A study investigating a series of C5- and C6-substituted indazole derivatives found that all tested compounds were submicromolar inhibitors of human MAO-B. nih.gov The substitutions at the C5 position of the indazole ring were particularly effective, yielding compounds with IC₅₀ values for MAO-B inhibition in the low nanomolar range (0.0025–0.024 µM). nih.gov These derivatives showed a competitive mode of inhibition. nih.gov Notably, the synthetic precursor 1H-indazol-5-ol was also evaluated, though it was found to be a more potent inhibitor of a different enzyme, D-amino acid oxidase (DAAO), with an IC₅₀ of 2.03 µM. nih.gov The high potency and selectivity of C5-substituted indazoles for MAO-B make them promising candidates for further development as treatments for neurological disorders. nih.govnih.gov

Table 3: MAO-B Inhibition by C5-Substituted Indazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value Range | Mode of Inhibition |

| C5-Substituted Indazoles | Human MAO-B | 0.0025–0.024 µM | Competitive |

Data sourced from a study on indazole derivatives as MAO inhibitors. nih.gov

Alpha2-Adrenoceptor and Imidazoline (B1206853) I1 Receptor Agonism

Alpha-2 (α₂) adrenoceptors and imidazoline I₁ receptors are both involved in the central regulation of blood pressure. nih.govbldpharm.com Agonists at these receptors can lower blood pressure, but activation of α₂-adrenoceptors is also associated with sedation. nih.gov Therefore, developing ligands with high selectivity for one receptor over the other is a key goal in cardiovascular pharmacology. A series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles has been synthesized and identified as ligands with high selectivity for the α₂-adrenoceptor compared to the imidazoline I₁ receptor. researchgate.net

These indazole derivatives act as partial agonists at α₂-adrenoceptors. researchgate.net The parent compound 4a and its 4-chloro (4c ) and 4-methyl (4d ) derivatives demonstrated nanomolar affinity for the α₂-adrenoceptor. researchgate.net Crucially, they exhibited significant selectivity for the α₂-adrenoceptor over the I₁ receptor, with selectivity ratios ranging from 82 to 690. researchgate.net For example, compound 4d showed a high affinity for the α₂-adrenoceptor (Kᵢ = 22.6 nM) and a remarkable 690-fold selectivity over the I₁ receptor. researchgate.net This profile suggests that such indazole derivatives could elicit cardiovascular effects with a potentially different side-effect profile compared to less selective, centrally acting antihypertensive drugs. researchgate.netnih.gov

Table 4: Receptor Binding Affinity and Selectivity of 3-Iminoindazole Derivatives

| Compound | α₂-Adrenoceptor Kᵢ (nM) | α₂/I₁ Selectivity Ratio | Receptor Action |

| 4a | 39.4 | 82 | Partial Agonist |

| 4c | 15.9 | 115 | Partial Agonist |

| 4d | 22.6 | 690 | Partial Agonist |

Data sourced from a study on 3-[(imidazolidin-2-yl)imino]indazole ligands. researchgate.net

Computational Approaches in the Study of 4 Fluoro 1h Indazol 5 Ol Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as an indazole derivative, might interact with a protein's active site.

Molecular docking simulations are instrumental in predicting the binding affinity, typically expressed as a binding energy score (in kcal/mol), and the specific binding mode of a ligand within a protein's binding pocket. Lower binding energy values suggest a more stable and potentially more potent ligand-protein complex.

In studies on indazole derivatives targeting enzymes like DNA gyrase and VEGFR-2 tyrosine kinase, molecular docking has successfully predicted binding affinities. For instance, docking of certain multi-substituted indazole derivatives with the DNA gyrase enzyme (PDB code: 1KZN) revealed strong binding energies. jmchemsci.com Similarly, virtual screening of indazole-containing compounds against VEGFR-2 identified a lead molecule with a high docking value of -14.08 Kcal/mol, indicating a strong and favorable binding interaction. researchgate.net These simulations model the precise orientation of the indazole scaffold within the active site, providing a static snapshot of the most probable and stable interaction.

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indazole Derivative 5A | DNA Gyrase (1KZN) | -7.9 | jmchemsci.com |

| Indazole Derivative C1 | VEGFR-2 | -14.08 | researchgate.net |

Beyond predicting affinity, molecular docking identifies the key amino acid residues that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, are essential for stabilizing the ligand in the active site.

For example, docking studies of an indazole derivative with the VEGFR-2 kinase active site showed strong hydrogen bonds forming between the -NH group of the indazole and the amino acid residue Glu108, as well as with Cys104. researchgate.net In another study targeting DNA gyrase, an indazole compound was shown to form a hydrogen bond with Gly-77 and engage in van der Waals interactions with other residues like ASN-46 and THR-165. jmchemsci.com Identifying these specific interactions is critical for understanding the mechanism of action and for guiding the rational design of new derivatives with improved potency and selectivity.

| Indazole Derivative | Protein Target | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Compound C1 | VEGFR-2 | Cys104, Glu108, Glu70 | Hydrogen Bond | researchgate.net |

| Compound 5A | DNA Gyrase (1KZN) | Gly-77 | Hydrogen Bond | jmchemsci.com |

| Compound 5A | DNA Gyrase (1KZN) | FLU-50, ASP-4, ALA-47, ASN-46, THR-165, PRO-79 | Van der Waals | jmchemsci.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule to predict its biological activity. These models are often developed using statistical methods like Multiple Linear Regression (MLR). A study on a large dataset of 109 indazole derivatives as potential Tyrosine Threonine Kinase (TTK) inhibitors developed a robust 2D-QSAR model. longdom.org

The model's reliability was confirmed through rigorous internal and external validation. The high correlation coefficient (r²) of 0.9512 indicates a strong fit between the predicted and observed activities for the training set. The internal cross-validation coefficient (q²) of 0.8998 and the external validation coefficient (pred_r²) of 0.8661 further underscore the model's strong predictive power for new, untested compounds. longdom.org

| QSAR Model Type | Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Correlation Coefficient (r²) | 0.9512 | High goodness of fit for the training data. | longdom.org |

| 2D-QSAR (MLR) | Internal Cross-Validation (q²) | 0.8998 | Strong internal predictive ability. | longdom.org |

| 2D-QSAR (MLR) | External Validation (pred_r²) | 0.8661 | Excellent predictability for external data. | longdom.org |

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding by considering the three-dimensional properties of molecules. These models generate contour maps that visualize regions where steric, electrostatic, or other fields positively or negatively influence biological activity.

For the same set of indazole derivatives studied as TTK inhibitors, a 3D-QSAR model was developed that yielded a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.org This indicates a highly predictive and robust model. The analysis revealed that steric descriptors were particularly crucial factors governing the anticancer activity of the indazole derivatives. longdom.org This provides a significant structural insight, suggesting that the size and shape of substituents on the indazole ring are key determinants of their inhibitory potency.

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that characterize the properties of a molecule. Predictive modeling of the biological efficacy of indazole compounds relies on identifying the most relevant descriptors.

Studies have shown that the predictive power of 2D-QSAR models for indazole derivatives is heavily influenced by physicochemical and alignment-independent descriptors. longdom.org For 3D-QSAR models, steric descriptors emerged as the most critical factors. longdom.org This implies that for a compound like 4-Fluoro-1H-indazol-5-OL, modifications affecting its bulk and spatial arrangement are likely to have a significant impact on its biological activity. The successful application of these models allows researchers to rationally design new indazole compounds with potentially enhanced efficacy by optimizing these key molecular features. longdom.org

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This approach is particularly valuable for understanding how flexible molecules like fluoroindazole derivatives behave in complex biological environments and interact with protein targets.

A crucial step in drug development is understanding the stability of a potential drug molecule when it binds to its protein target. MD simulations are extensively used to evaluate the stability of ligand-protein complexes. dntb.gov.uaresearchgate.net For indazole-based compounds, these simulations can confirm whether the molecule remains securely in the binding pocket of a target protein over time. dntb.gov.ua

Studies on various indazole derivatives have successfully employed MD simulations to explore the dynamic nature of these interactions. researchgate.net For instance, simulations of indazole-sulfonamide derivatives bound to protein kinases demonstrated significant stability within the binding site. mdpi.com The analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), and Solvent Accessible Surface Area (SASA) derived from MD trajectories helps to quantify the stability of the complex. researchgate.net These analyses have confirmed the robust and consistent binding of potent indazole compounds within the active sites of their target proteins, validating findings from molecular docking studies. dntb.gov.uasci-hub.se

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. The introduction of a fluorine atom can significantly influence the conformational preferences of a molecule. acs.orgnih.gov This is due to factors like steric effects and the potential for forming intramolecular hydrogen bonds, such as C–H···F–C interactions. nih.gov

MD simulations, often complemented by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can elucidate the conformational properties of fluoroindazole derivatives. acs.org For example, studies on other fluorinated compounds have shown that the presence and position of a fluorine atom can control the molecule's preferred conformation in solution. acs.org Computational simulations can track the conformational changes and vibrational motions that are coupled to electronic structure, providing a detailed picture of how these molecules behave and adapt within a biological system. aps.org Understanding these dynamics is critical, as even subtle changes in conformation can dramatically affect a ligand's ability to bind to its receptor and elicit a biological response. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic properties of molecules like this compound, providing insights into their electronic distribution, reactivity, and spectroscopic properties.

The electronic properties of a molecule are fundamental to its chemical behavior. In fluoroindazole derivatives, the highly electronegative fluorine atom acts as an electron-deficient center, which can be used to tune the electronic energy gap of the molecule. ossila.com DFT calculations are employed to map the distribution of electron density and calculate the Molecular Electrostatic Potential (MEP). The MEP surface is particularly useful as it helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mangaloreuniversity.ac.in

Analysis of the MEP can reveal regions of positive and negative potential on the molecule's surface, indicating areas that are likely to engage in electrostatic interactions or hydrogen bonding. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to study charge delocalization and the stability arising from hyperconjugative interactions within the molecule. researchgate.net These investigations are crucial for understanding the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern how these molecules interact with themselves and with biological targets. ossila.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. nih.govresearchgate.net

DFT calculations are the standard method for determining the energies and shapes of these orbitals. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to become excited. researchgate.net For fluorinated compounds, the introduction of fluorine can significantly alter the HOMO and LUMO energy levels, thereby changing the molecule's reactivity pattern. nih.gov This analysis allows researchers to predict and rationalize the chemical behavior of fluoroindazole derivatives, providing a theoretical foundation for their synthesis and application. mangaloreuniversity.ac.inresearchgate.net

In Silico Pharmacokinetic and Drug-Likeness Profiling (ADMET)

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a compound early in the discovery process. ijcrt.org

Computational tools can calculate key physicochemical descriptors that influence a compound's ADMET profile. These include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. ijcrt.org These parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rule to predict oral bioavailability. researchgate.net

Studies on various indazole derivatives have shown that these compounds can be designed to have favorable drug-like properties. ijcrt.orgnih.gov In silico ADMET predictions for some series of indazole derivatives have indicated good solubility, low toxicity, and favorable absorption profiles. researchgate.netmdpi.com For example, a predictive study on substituted indazoles calculated various properties to determine their potential as drug candidates, as shown in the table below. ijcrt.org This early-stage profiling is essential for prioritizing which compounds should be advanced for further, more resource-intensive experimental testing.

| Compound ID | Molecular Weight | MolLogP | Topological Polar Surface Area (TPSA) | Drug-Likeness Score |

| 3a | 118 | 1.79 | 23.64 | -2.04 |

| 3b | 132 | 1.89 | 23.29 | -1.37 |

| 3c | 284 | 1.32 | 89.73 | -1.31 |

| 3d | 298 | 1.12 | 90.08 | -1.23 |